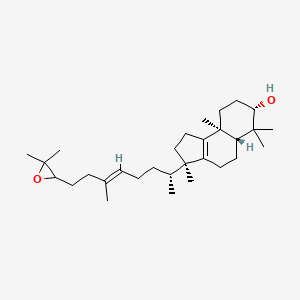
Thalianol epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalianol epoxide is an epoxide. It derives from a thalianol.
Aplicaciones Científicas De Investigación
1. Triterpene Synthesis and Stereochemical Analysis
Research on triterpene cyclization by Arabidopsis thaliana LUP1 (At1g78970) highlights the role of thalianol epoxide in the synthesis of lupeol and lupanediol. The study delves into the stereochemical course of water addition to the lupanyl cation, focusing on the configuration of this compound and its implications in triterpene synthesis (Kushiro et al., 2006).
2. Epoxide Hydrolase Enzyme Activity
This compound is key in understanding epoxide hydrolase enzymes in plants. For instance, the characterization of Arabidopsis thaliana soluble epoxide hydrolase 1 (AtsEH1) involved expressing it in Pichia pastoris, providing insights into enzyme activity and structural analysis (Bellevik et al., 2002).
3. Epoxidation Processes in Olefins
Research into the epoxidation of olefins, using catalysts like silicotungstate, is relevant to this compound due to the shared chemical processes involved in epoxide formation. This research has implications for industrial applications in chemical synthesis (Kamata et al., 2003).
4. Role in Poly-Hydroxylated Cutin Monomer Synthesis
The role of this compound in the synthesis of poly-hydroxylated cutin monomers has been explored, emphasizing its importance in plant biology and biochemistry. Arabidopsis thaliana EPOXIDE HYDROLASE1 (AtEH1) is a crucial enzyme in this process, highlighting this compound’s role in cutin monomer synthesis (Pineau et al., 2017).
5. Fatty Acid Metabolism and Oxidation Reactions
This compound contributes to understanding fatty acid oxidation reactions in plants, with cytochrome P450 enzymes playing a significant role. These reactions, including epoxidation, are crucial for various biological functions and plant defense mechanisms (Pinot & Beisson, 2011).
6. Liquid-Phase Epoxidation Technologies
Advancements in liquid-phase epoxidation using W and Nb nanocatalysts have relevance to this compound, particularly in exploring new epoxidation chemistry and improving catalyst efficiency and stability (Yan et al., 2018).
Propiedades
Fórmula molecular |
C30H50O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3R,5aR,7S,9aS)-3-[(E,2R)-8-(3,3-dimethyloxiran-2-yl)-6-methyloct-5-en-2-yl]-3,6,6,9a-tetramethyl-1,2,4,5,5a,7,8,9-octahydrocyclopenta[a]naphthalen-7-ol |
InChI |
InChI=1S/C30H50O2/c1-20(12-15-26-28(5,6)32-26)10-9-11-21(2)29(7)18-16-23-22(29)13-14-24-27(3,4)25(31)17-19-30(23,24)8/h10,21,24-26,31H,9,11-19H2,1-8H3/b20-10+/t21-,24+,25+,26?,29-,30-/m1/s1 |
Clave InChI |
XKTXMMLYQVPCBO-JJDXWHOQSA-N |
SMILES isomérico |
C[C@H](CC/C=C(\C)/CCC1C(O1)(C)C)[C@]2(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
SMILES canónico |
CC(CCC=C(C)CCC1C(O1)(C)C)C2(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





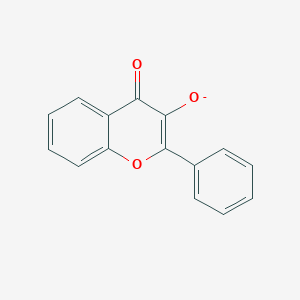
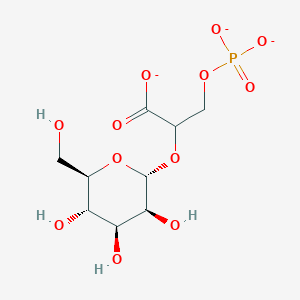

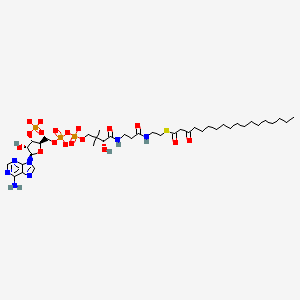
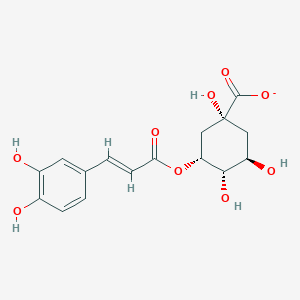
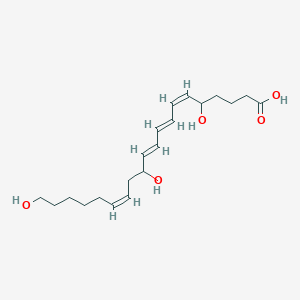
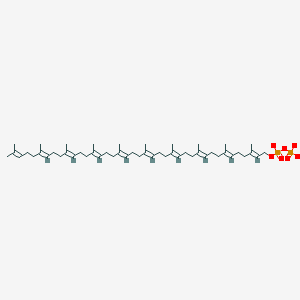
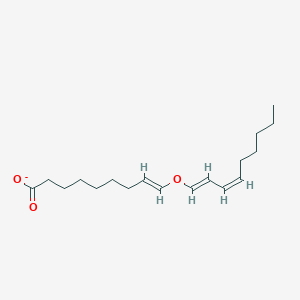
![methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1264652.png)

![1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264655.png)
![1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264656.png)